1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one
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Overview
Description
1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties. This compound features a pyrrolidin-2-one core with a benzylthio and ethylphenyl substitution, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
The synthesis of 1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of donor-acceptor cyclopropanes with primary amines such as benzylamines. This process includes a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in situ lactamization and dealkoxycarbonylation . Another approach involves the cascade reactions of N-substituted piperidines, which include the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Chemical Reactions Analysis
1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific biological context and the presence of other functional groups in the molecule.
Comparison with Similar Compounds
1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:
Pyrrolizines: These compounds have a similar pyrrolidine core but with different substituents, leading to varied biological activities.
Pyrrolidine-2,5-diones: These derivatives have an additional carbonyl group, which can significantly alter their reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H21NOS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(3-benzylsulfanyl-2-ethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C19H21NOS/c1-2-16-17(20-13-7-12-19(20)21)10-6-11-18(16)22-14-15-8-4-3-5-9-15/h3-6,8-11H,2,7,12-14H2,1H3 |
InChI Key |
QRMSQIUMTKHYKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1SCC2=CC=CC=C2)N3CCCC3=O |
Origin of Product |
United States |
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